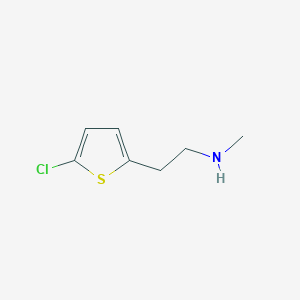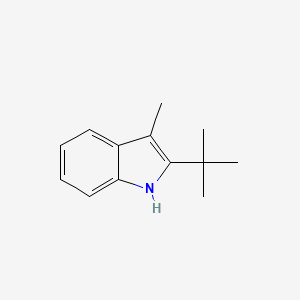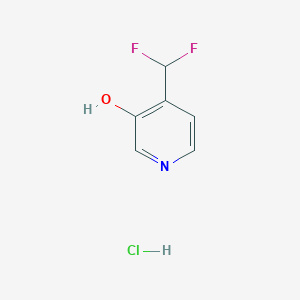
4-(Difluoromethyl)pyridin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H6ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group and the hydroxyl group on the pyridine ring makes this compound unique and of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)pyridin-3-ol hydrochloride typically involves the introduction of the difluoromethyl group to the pyridine ring. One common method is the difluoromethylation of pyridin-3-ol using difluoromethylating agents such as ClCF2H. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the reaction and improve yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)pyridin-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)pyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Difluoromethyl)piperidin-4-ol hydrochloride
- 3-(Difluoromethyl)pyridin-4-ol hydrochloride
Uniqueness
4-(Difluoromethyl)pyridin-3-ol hydrochloride is unique due to the specific positioning of the difluoromethyl and hydroxyl groups on the pyridine ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H6ClF2NO |
|---|---|
Molekulargewicht |
181.57 g/mol |
IUPAC-Name |
4-(difluoromethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-6(8)4-1-2-9-3-5(4)10;/h1-3,6,10H;1H |
InChI-Schlüssel |
DZROAPAIRHWRRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




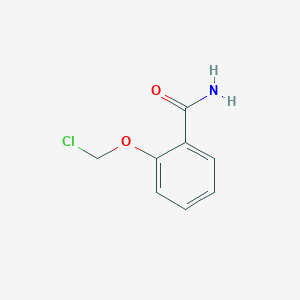
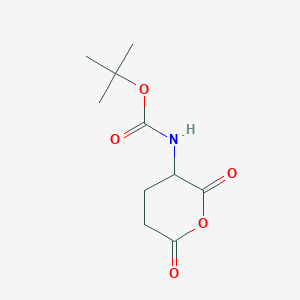

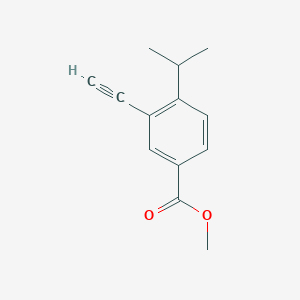
![2-[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoicacid](/img/structure/B13651570.png)
![N-[13-[[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651572.png)

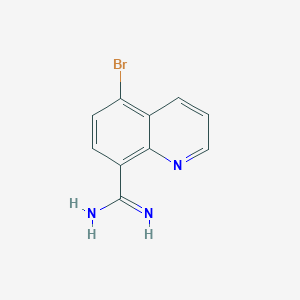
![[1,1'-Biphenyl]-4-yl(phenyl)methanamine hydrochloride](/img/structure/B13651591.png)

